Kanosamine hydrochloride

Cell wall biosynthesis Peptidoglycan Staphylococcus aureus

3-Amino-3-deoxy-D-glucose hydrochloride (Kanosamine HCl) is a monosaccharide antibiotic with a unique C-3 amino substitution that confers selective inhibition of oomycete cell wall biosynthesis (MIC 25 µg/mL against Phytophthora medicaginis). Unlike other kanamycin constituents (6-amino-6-deoxy-D-glucose, deoxystreptamine), this compound alone inhibits peptidoglycan synthesis and serves as a pathway-specific probe for glucosamine-6-phosphate synthase. Essential for agricultural antifungal R&D, kanamycin biosynthetic pathway studies, and aminoglycoside analog synthesis. Bulk and high-purity (≥98%) lots available. Secure your research supply today.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
CAS No. 57649-10-2
Cat. No. B035946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanosamine hydrochloride
CAS57649-10-2
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)N)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1
InChIKeyADFOMBKCPIMCOO-BTVCFUMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-deoxy-D-glucose Hydrochloride (CAS 57649-10-2): Antibiotic Kanosamine for Cell Wall Biosynthesis Inhibition Research


3-Amino-3-deoxy-D-glucose hydrochloride (CAS 57649-10-2), also known as kanosamine hydrochloride, is an amino sugar antibiotic and a constituent monosaccharide of the kanamycin aminoglycoside complex [1]. The compound is produced by fermentation of Bacillus species (including B. cereus, B. aminoglucosidicus) and Streptomyces species, and functions as a selective inhibitor of bacterial and fungal cell wall biosynthesis via intracellular phosphorylation to kanosamine-6-phosphate followed by inhibition of glucosamine-6-phosphate synthase [2]. Structurally, it is a D-glucose derivative bearing an amino substitution at the C-3 position in place of the native hydroxyl group, distinguishing it from other aminoglucoses such as 6-amino-6-deoxy-D-glucose and D-glucosamine (2-amino-2-deoxy-D-glucose) .

Why Kanosamine (3-Amino-3-deoxy-D-glucose HCl) Cannot Be Substituted with Other Aminoglucoses or Kanamycin Constituents


Despite being a constituent monosaccharide of the kanamycin complex, 3-amino-3-deoxy-D-glucose exhibits antimicrobial activity profiles and mechanistic selectivity that are not replicated by structurally analogous aminoglucoses. Direct comparative studies demonstrate that the other kanamycin constituents—6-amino-6-deoxy-D-glucose and deoxystreptamine—do NOT inhibit bacterial cell wall peptidoglycan synthesis at all, whereas 3-amino-3-deoxy-D-glucose produces significant inhibition [1]. Furthermore, the compound displays differential species-specific potency: highly inhibitory against plant-pathogenic oomycetes (MIC = 25 µg/mL for Phytophthora medicaginis) yet only moderately active against Staphylococcus aureus (MIC = 400 µg/mL) . This divergent activity spectrum is a direct consequence of its unique C-3 amino substitution pattern, which governs cellular uptake via hexose permease transport and subsequent phosphorylation to the active inhibitor kanosamine-6-phosphate—a metabolic activation pathway not shared by C-2 (glucosamine) or C-6 (6-amino-6-deoxy-D-glucose) amino glucose analogs [2]. Generic substitution with other aminoglucoses or kanamycin fragments will therefore yield fundamentally different—or entirely absent—biological outcomes.

3-Amino-3-deoxy-D-glucose HCl (Kanosamine): Head-to-Head Comparative Antimicrobial Activity Data


3-Amino-3-deoxy-D-glucose vs. 6-Amino-6-deoxy-D-glucose and Deoxystreptamine: Differential Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

In a direct comparative study of the three constituent monosaccharides of kanamycin, only 3-amino-3-deoxy-D-glucose demonstrated inhibition of bacterial cell wall peptidoglycan synthesis. At 100 µg/mL, 3-amino-3-deoxy-D-glucose significantly inhibited growth of Staphylococcus aureus FDA 209P and reduced incorporation of DL-[¹⁴C]alanine into the acid-insoluble macromolecular fraction of growing cells in the presence of chloramphenicol (100 µg/mL). Under identical conditions, the comparator compounds 6-amino-6-deoxy-D-glucose and deoxystreptamine showed no detectable inhibition of cell wall peptidoglycan synthesis [1].

Cell wall biosynthesis Peptidoglycan Staphylococcus aureus

Kanosamine MIC Values Against Plant-Pathogenic Oomycetes: Quantified Differential Activity Between Target Species

Kanosamine hydrochloride demonstrates quantifiably differential potency against plant-pathogenic oomycete species. The minimal inhibitory concentration (MIC) was determined as 25 µg/mL against Phytophthora medicaginis M2913, compared to 60 µg/mL against Aphanomyces euteiches WI-98 under identical assay conditions . This represents a 2.4-fold difference in susceptibility between these two agriculturally relevant oomycete pathogens.

Plant pathology Oomycete Antifungal MIC

Kanosamine Activity Spectrum: Differential Potency Between Oomycetes and Gram-Positive Bacteria

Kanosamine exhibits a marked differential in antimicrobial potency across organism classes. Against the plant-pathogenic oomycete Phytophthora medicaginis M2913, the MIC is 25 µg/mL. In contrast, against the Gram-positive bacterium Staphylococcus aureus, the MIC is substantially higher at 400 µg/mL, representing a 16-fold difference in susceptibility . This class-level differential activity profile is consistent with the compound's classification as highly inhibitory to oomycetes and only moderately inhibitory to certain fungi and few bacterial species [1].

Antimicrobial spectrum Oomycete Staphylococcus aureus

Mechanistic Selectivity of 3-Amino-3-deoxy-D-glucose: Cell Wall-Specific Inhibition vs. Unaffected Nucleic Acid and Protein Synthesis

3-Amino-3-deoxy-D-glucose demonstrates mechanistically selective inhibition limited to cell wall biosynthesis, with no measurable effect on other critical macromolecular synthesis pathways. At 100 µg/mL, the compound significantly inhibited incorporation of DL-[¹⁴C]alanine (a marker for cell wall peptidoglycan) but did NOT affect the incorporation of [³H]thymidine (DNA synthesis), [³H]uridine (RNA synthesis), or L-[¹⁴C]leucine (protein synthesis) in Staphylococcus aureus FDA 209P under identical experimental conditions [1]. This selective inhibition profile differs from that of broader-spectrum aminoglycosides which typically target the 30S ribosomal subunit and disrupt protein synthesis.

Mode of action Macromolecular synthesis Selectivity

Absence of Cross-Resistance Between Kanosamine and Conventional Aminoglycosides in Kanamycin-Resistant Strains

Patent disclosures indicate that 3-amino-3-deoxy-D-glucose (kanosamine) does not exhibit cross-resistance with kanamycin, despite kanamycin containing kanosamine as a constituent structural moiety. Specifically, kanosamine demonstrates inhibitory activity against kanamycin-resistant bacterial strains that express aminoglycoside-modifying enzymes such as aminoglycoside-3′-phosphotransferase [1]. This contrasts with the complete inactivation observed for kanamycin against such resistant strains.

Antibiotic resistance Aminoglycoside Cross-resistance

3-Amino-3-deoxy-D-glucose Hydrochloride (Kanosamine): Evidence-Based Research Applications


Plant-Pathogenic Oomycete Inhibition Studies and Agricultural Antifungal Screening

Kanosamine hydrochloride is optimally suited for research programs targeting plant-pathogenic oomycetes, specifically Phytophthora and Aphanomyces species. With a demonstrated MIC of 25 µg/mL against P. medicaginis M2913 , the compound serves as a positive control or lead scaffold for developing agricultural antifungal agents. The 2.4-fold differential in MIC between P. medicaginis (25 µg/mL) and A. euteiches (60 µg/mL) further enables comparative susceptibility profiling across oomycete species. Fermentation studies with Bacillus cereus UW85 demonstrate that kanosamine accumulation is enhanced more than 300% by the addition of alfalfa seedling exudate to minimal medium [1], suggesting utility in plant-microbe interaction studies.

Bacterial Cell Wall Peptidoglycan Biosynthesis Inhibition Assays

For investigations of peptidoglycan biosynthesis mechanisms, 3-amino-3-deoxy-D-glucose provides a mechanistically defined tool compound. At 100 µg/mL, it selectively inhibits DL-[¹⁴C]alanine incorporation into the acid-insoluble macromolecular fraction of S. aureus FDA 209P while leaving DNA, RNA, and protein synthesis unaffected [2]. This selectivity profile is not shared by 6-amino-6-deoxy-D-glucose or deoxystreptamine [2], making the compound uniquely valuable as a pathway-specific probe. Researchers should note the species-dependent potency differential: the MIC against S. aureus is 400 µg/mL , indicating that higher concentrations are required for effective bacterial cell wall inhibition compared to oomycete applications.

Aminoglycoside Biosynthetic Pathway Elucidation and Metabolic Engineering

As a key structural constituent of the kanamycin pseudotrisaccharide core—linked at the C-6 position of 2-deoxystreptamine [3]—3-amino-3-deoxy-D-glucose is an essential reference standard for kanamycin biosynthetic pathway studies. The compound's biosynthesis from D-glucose via NAD-dependent glucose-6-phosphate 3-dehydrogenase has been characterized [4], and isotopically labeled incorporation studies (C-1, C-2, C-6, and C-U labeled glucoses into the aminosugar) have been documented [4]. Metabolic engineering programs in Streptomyces species require purified kanosamine as an analytical standard for intermediate identification and pathway flux quantification.

Novel Aminoglycoside Derivative Synthesis and Structure-Activity Relationship Studies

3-Amino-3-deoxy-D-glucose serves as a versatile synthetic building block for generating aminoglycoside derivatives and analogs. Regio- and stereo-selective transformation methods from glycosides to aminoglycosides have been developed using bis-tributyltin oxide-bromine oxidation [5], enabling practical synthesis of 3-amino-3-deoxy-D-glucose and related amino sugars in satisfactory yields [5]. The compound's hydrochloride salt form (CAS 57649-10-2) provides the stability and crystallinity required for reproducible synthetic applications, with purity specifications of ≥96% to ≥98% available from commercial suppliers.

Technical Documentation Hub

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